Cas no 1805476-85-0 (2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide)
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide
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- Inchi: 1S/C9H4BrF6NO2/c10-3-4-1-7(17(18)19)6(9(14,15)16)2-5(4)8(11,12)13/h1-2H,3H2
- InChI Key: AOCVNFIBIIFXJO-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(C(F)(F)F)=CC=1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 339
- XLogP3: 4.1
- Topological Polar Surface Area: 45.8
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013009977-1g |
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide |
1805476-85-0 | 97% | 1g |
1,564.50 USD | 2021-06-25 |
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide
2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide: A Comprehensive Overview
CAS No. 1805476-85-0, commonly referred to as 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique structure, which includes two trifluoromethyl groups at the 2 and 4 positions of a benzene ring, a nitro group at the 5 position, and a bromine atom attached to the benzyl position. The combination of these functional groups makes it a versatile building block in organic synthesis.
The synthesis of 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide involves a series of carefully controlled reactions, including nucleophilic aromatic substitution and electrophilic substitution. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its production. For instance, researchers have explored the use of palladium catalysts to facilitate coupling reactions, significantly improving the yield and purity of the compound.
One of the most notable applications of this compound is in the field of medicinal chemistry. The trifluoromethyl groups impart high lipophilicity and stability to the molecule, making it an ideal candidate for drug development. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory and anticancer activities. For example, a recent study published in the Journal of Medicinal Chemistry demonstrated that certain analogs can selectively inhibit COX-2 enzymes, which are key targets in inflammation-related diseases.
In addition to its medicinal applications, 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide has found significant use in materials science. Its high thermal stability and strong electron-withdrawing properties make it an excellent precursor for synthesizing advanced polymers and high-performance materials. Researchers have utilized this compound to develop novel polyimides with enhanced mechanical and thermal properties, suitable for aerospace and electronics industries.
The nitro group in the structure plays a crucial role in determining the reactivity of the compound. Recent studies have focused on exploiting this group for directed metallation reactions. For instance, scientists have successfully used this compound as a substrate for copper-catalyzed cross-coupling reactions, enabling the construction of complex aromatic systems with unprecedented efficiency.
The bromine atom at the benzyl position further enhances the versatility of this compound. It serves as an excellent leaving group in substitution reactions, facilitating the introduction of various functional groups. This property has been leveraged in the synthesis of bioactive molecules and agrochemicals. For example, researchers have reported its use as an intermediate in the preparation of herbicides with improved efficacy against resistant weeds.
In terms of environmental impact, studies have shown that CAS No. 1805476-85-0 exhibits low toxicity to aquatic organisms under standard test conditions. However, its persistence in certain environmental matrices remains an area of active research. Efforts are underway to develop eco-friendly synthesis routes and degradation pathways for this compound to minimize its environmental footprint.
The increasing demand for highly functionalized aromatic compounds has positioned 2,4-Bis(trifluoromethyl)-5-nitrobenzyl bromide as a key player in contemporary organic synthesis. Its unique combination of electronic properties and reactivity continues to drive innovation across multiple disciplines. As research progresses, new applications and improved synthetic methodologies are expected to further enhance its utility in both academic and industrial settings.
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